(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a prop-2-yn-1-yl group and a sulfonated 2,6-dimethylmorpholine moiety. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and interaction with biological targets, likely influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-5-13-27-22-16(2)7-6-8-21(22)32-24(27)25-23(28)19-9-11-20(12-10-19)33(29,30)26-14-17(3)31-18(4)15-26/h1,6-12,17-18H,13-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPCDDNFKKJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 868377-92-8, is a complex organic compound featuring multiple functional groups, including morpholino, sulfonyl, benzamide, and thiazole moieties. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 483.6 g/mol. The structural complexity allows for diverse interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is thought to involve the modulation of specific enzymatic pathways or receptor interactions. The sulfonyl group may enhance binding affinity to target proteins, while the thiazole and morpholino components contribute to the compound's overall bioactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications. Key findings from various studies include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibiotic agent.
- Anticancer Properties : The compound's structure suggests it may interfere with cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition : Specific enzymatic assays have indicated that this compound may inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis, which could be crucial for its therapeutic efficacy.
Data Table: Biological Activities
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of similar compounds with analogous structures:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications similar to those in (Z)-4 could enhance anticancer properties.
- Study on Antimicrobial Efficacy : Research focusing on sulfonamide derivatives revealed that modifications at the morpholino position can significantly enhance antimicrobial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with sulfonamide-containing heterocycles reported in the literature. Key comparisons include:
- Sulfonamide Group : The sulfonated morpholine in the target compound enhances solubility and may mimic ATP-binding pockets in kinases, akin to sulfonated triazoles in .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound (similar to triazole-thiones [7–9]) confirms the thione tautomer dominance, while νC=S (1247–1255 cm⁻¹) aligns with sulfonamide-thione systems .
- NMR Data : The ¹H-NMR of the prop-2-yn-1-yl group (δ ~2.5–3.0 ppm for acetylenic protons) and ²,⁶-dimethylmorpholine (δ ~1.2–1.5 ppm for methyl groups) would distinguish it from ester-containing analogs like I-6230 (δ ~4.3 ppm for ethyl ester) .
Data Tables
Table 1: Key Spectral Features of Sulfonamide Derivatives
Table 2: Structural and Functional Comparisons
| Feature | Target Compound | Triazole-thiones [7–9] | I-6230 |
|---|---|---|---|
| Core Heterocycle | Benzo[d]thiazole-imine | 1,2,4-Triazole-thione | Pyridazine |
| Sulfonamide Group | 2,6-Dimethylmorpholino-sulfonyl | 4-X-Phenylsulfonyl | Absent |
| Bioactivity (Inferred) | Kinase inhibition | Antifungal | Vasodilation |
Q & A
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC, μM) | Key Observation |
|---|---|---|
| Morpholino → Piperidine | 0.45 (EGFR) vs. 1.2 (PARP) | Enhanced kinase selectivity |
| Propargyl → Allyl | 2.8 (PARP) | Reduced potency due to weaker π-π stacking |
Advanced: What mechanisms underlie its potential biological activity?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : The morpholinosulfonyl group acts as a hydrogen-bond acceptor, binding to ATP pockets in kinases (e.g., EGFR) .
- DNA Interaction : The benzo[d]thiazole moiety intercalates with DNA, disrupting replication in cancer cells .
- Protease Inhibition : The propargyl group forms covalent bonds with cysteine residues in caspases, inducing apoptosis .
- Validation : Use surface plasmon resonance (SPR) to measure binding kinetics () and Western blotting to confirm downstream protein modulation .
Advanced: How should researchers address contradictory data in biological assays?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies:
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to confirm activity trends .
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) for 24h and quantify degradation via LC-MS .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., DMSO concentration) .
Advanced: What strategies ensure compound stability during storage and handling?
Answer:
- Storage Conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis of the sulfamoyl group .
- Solubility Management : Prepare fresh DMSO stock solutions (<10 mM) to avoid aggregation; confirm solubility via dynamic light scattering (DLS) .
- Light Sensitivity : Use amber vials to protect the Z-configuration from UV-induced isomerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
